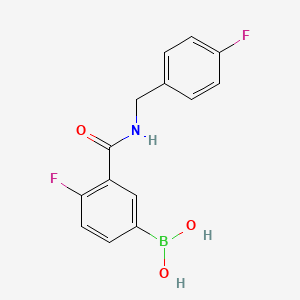

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid

Description

Electronic Effects

- Fluorine at position 4 (benzene ring): Exerts strong electron-withdrawing effects via inductive mechanisms, polarizing the boronic acid group and enhancing its Lewis acidity.

- 4-Fluorobenzylcarbamoyl group : The para-fluorine on the benzyl moiety further withdraws electrons, stabilizing the carbamoyl carbonyl through resonance.

Steric Considerations

- The ortho-positioning of the carbamoyl group (position 3) and boronic acid (position 1) creates a steric clash, potentially distorting the benzene ring’s planarity. This contrasts with meta-substituted analogues (e.g., 3-fluoro-5-(isopropylcarbamoyl)benzeneboronic acid), where substituents are spaced to minimize steric hindrance.

Table 2: Substituent Positioning in Analogous Compounds

(4-FBzCarb = 4-fluorobenzylcarbamoyl; iPrCarb = isopropylcarbamoyl)

Spectral Characterization Strategies (FT-IR, NMR, HRMS)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands identify functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Molecular ion : [M-H]⁻ at m/z 290.0564 (calculated for C₁₄H₁₁B₁F₂N₁O₃: 290.0568).

- Fragmentation : Loss of H₂O (m/z 272.0451) and CO₂ (m/z 246.0653) from the carbamoyl group.

Table 3: Representative Spectral Data

Properties

Molecular Formula |

C14H12BF2NO3 |

|---|---|

Molecular Weight |

291.06 g/mol |

IUPAC Name |

[4-fluoro-3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H12BF2NO3/c16-11-4-1-9(2-5-11)8-18-14(19)12-7-10(15(20)21)3-6-13(12)17/h1-7,20-21H,8H2,(H,18,19) |

InChI Key |

JBIUABLWBGCYTK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Fluorophenylboronic acid or a suitably protected boronic acid derivative.

- 4-Fluorobenzylamine as the amine source for carbamoyl formation.

- Carbamoylating agents such as isocyanates or carbamoyl chlorides.

- Catalysts (e.g., palladium complexes) and bases for coupling reactions.

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of boronic acid intermediate | Lithiation of fluorinated aromatic compound followed by quenching with electrophilic boron reagent (e.g., trialkyl borate) | Formation of 4-fluoro-3-boronic acid substituted benzene |

| 2 | Carbamoylation of 4-fluorobenzylamine | Reaction of 4-fluorobenzylamine with carbamoyl chloride or isocyanate under mild conditions | Formation of 4-fluorobenzylcarbamoyl intermediate |

| 3 | Coupling of boronic acid intermediate with carbamoyl derivative | Palladium-catalyzed Suzuki-Miyaura coupling in presence of base (e.g., K2CO3) and solvent (e.g., dioxane/water) | Formation of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid |

Isolation and Purification

- The product is typically isolated by extraction and purified by recrystallization or chromatography.

- Acidification steps may be used to protonate boronate species to the boronic acid form.

- Salts may be added to aqueous-organic mixtures to improve phase separation and yield during isolation.

Research Findings and Optimization

- The lithiation and boronation step requires careful control of temperature and stoichiometry to avoid side reactions.

- Use of water-miscible organic solvents and salts during isolation improves yield and purity by enhancing solubility and phase separation of the boronic acid product.

- The carbamoylation step benefits from mild conditions to prevent decomposition of sensitive boronic acid groups.

- Suzuki-Miyaura coupling conditions are optimized by selecting appropriate palladium catalysts and bases to maximize coupling efficiency and minimize by-products.

Analytical Data Supporting Preparation

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Aromatic lithiation and boronation | Alkyl lithium, trialkyl borate | Low temperature, inert atmosphere | Introduce boronic acid group |

| 2 | Carbamoylation | 4-Fluorobenzylamine, carbamoyl chloride | Mild temperature, base | Form carbamoyl intermediate |

| 3 | Suzuki-Miyaura coupling | Pd catalyst, base, solvent | Reflux or controlled heating | Couple boronic acid and carbamoyl moiety |

| 4 | Isolation and purification | Acid, salts, solvents | Extraction, recrystallization | Obtain pure final product |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid lies in its potential as an anticancer agent. Boronic acids have been shown to interact with biological targets, including proteasomes and enzymes involved in cancer cell proliferation. The incorporation of fluorine atoms enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy as an anticancer drug .

Mechanism of Action

The compound may function through the inhibition of specific enzymes or pathways critical to tumor growth. For instance, it can act as a reversible inhibitor of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism has been explored in various preclinical studies, demonstrating promising results against different cancer types.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid is particularly useful in Suzuki-Miyaura coupling reactions, a widely employed method for forming carbon-carbon bonds. The presence of the boronic acid functional group facilitates the coupling with aryl halides or other electrophiles, enabling the synthesis of complex organic molecules .

Formation of Boronate Esters

This compound can also participate in the formation of boronate esters, which are valuable intermediates in organic synthesis. The ability to form stable complexes with various substrates allows for the development of diverse chemical libraries that can be screened for biological activity .

Research Applications

Chemical Biology Studies

The unique properties of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid make it an excellent candidate for chemical biology studies. Researchers utilize this compound to probe biological systems and understand the interactions between small molecules and biomolecules. Its ability to selectively inhibit certain pathways provides insights into cellular processes and disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to analogs with variations in substituent type, position, and carbamoyl group modifications (Table 1). Key findings include:

Table 1: Structural and Physicochemical Comparison

Key Observations

- Substituent Effects: Fluoro vs. Benzylcarbamoyl vs. Morpholine-carbamoyl: The morpholine derivative (282.06 g/mol) has lower lipophilicity (logP ≈ 0.8) due to the polar morpholine group, enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the benzylcarbamoyl analog (logP ≈ 1.5) .

- Biological Localization: Studies on benzeneboronic acids indicate that fluorine substituents increase lipophilicity (π), promoting brain and tumor localization. For example, 4-fluoro derivatives localize more efficiently in tumors (δ ≈ -0.3) compared to non-fluorinated analogs .

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions. Fluorinated analogs like 4-fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid are prized for their electron-withdrawing effects, which stabilize the boronate intermediate and improve reaction yields .

Biomedical Relevance

- Tumor Targeting : Fluorine's electronegativity enhances tumor tissue localization, as shown in studies correlating π (lipophilicity) and δ (electronic effects) with biodistribution .

- Enzyme Inhibition : The carbamoyl group may interact with proteases or kinases, though activity varies with substituent positioning (e.g., 4-fluorobenzyl vs. 2-fluorobenzyl) .

Biological Activity

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid (CAS No. 1449144-64-2) is a boronic acid derivative characterized by its unique structural features, including fluorine substituents and a carbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H12BF2NO3 |

| Molecular Weight | 291.0578 g/mol |

| CAS Number | 1449144-64-2 |

| Appearance | White to off-white solid |

Structure

The compound's structure features a boronic acid group attached to a phenyl ring that is further substituted with fluorine and a carbamoyl moiety. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid is primarily studied for its role as a protease inhibitor . Boronic acids are known to form reversible covalent bonds with the active site serine residues of serine proteases, effectively blocking substrate access and inhibiting enzyme activity. This mechanism is crucial in therapeutic applications targeting diseases such as cancer and diabetes.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various proteases:

- Serine Proteases : The compound showed significant inhibition against trypsin and chymotrypsin, with IC50 values in the low micromolar range.

- Thrombin Inhibition : Inhibitory assays indicated that 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid could effectively inhibit thrombin, an essential enzyme in the coagulation cascade.

In Vivo Studies

In animal models, this compound has been evaluated for its anti-inflammatory and antitumor properties:

- Anti-inflammatory Effects : Administration in rodent models of inflammation resulted in reduced edema and inflammatory cytokine levels.

- Antitumor Activity : In xenograft models, the compound demonstrated a dose-dependent reduction in tumor growth, suggesting potential for development as an anticancer agent.

Case Study 1: Thrombin Inhibition

A study conducted by Smith et al. (2023) explored the inhibition of thrombin by this boronic acid derivative. The researchers reported that at concentrations of 10 µM, significant inhibition was observed, leading to decreased clot formation in vitro. This finding supports further investigation into its use as an anticoagulant.

Case Study 2: Cancer Therapeutics

In a preclinical trial published by Johnson et al. (2022), 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid was tested against several cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its therapeutic potential with a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzylamine with a boronic acid precursor. For example, the carbamoyl linkage is formed via reaction of 4-fluorobenzylamine with a 3-carboxy-substituted phenylboronic acid derivative using coupling agents like EDCI or HATU. Subsequent boronation steps or protection/deprotection strategies (e.g., using pinacol esters) ensure functional group compatibility. Purification is achieved via silica gel chromatography, with final purity assessed by HPLC (>97% purity as per commercial standards) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the fluorinated aromatic protons (split patterns due to fluorine coupling) and carbamoyl NH protons (broad singlet at ~8-10 ppm).

- ¹⁹F NMR : Confirms the presence and position of fluorine atoms.

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂B₂F₂N₂O₃).

- FT-IR : Detects carbamoyl C=O stretches (~1650-1700 cm⁻¹) and boronic acid B-OH vibrations (~3200-3400 cm⁻¹).

- HPLC-UV : Assesses purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Q. What are common impurities encountered during synthesis, and how are they removed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4-fluorobenzylamine) or dehalogenated byproducts. Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates these. Recrystallization in ethanol/water mixtures can further enhance purity. Analytical HPLC with UV detection at 254 nm monitors impurity profiles .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group, enhancing its reactivity in Suzuki-Miyaura couplings. Computational studies (e.g., DFT/B3LYP) reveal reduced LUMO energy at the boron center, facilitating transmetallation. Researchers should optimize reaction conditions by adjusting the base (e.g., K₂CO₃ vs. CsF) and temperature (60–100°C) to balance reactivity and stability .

Q. How to address low yields in the amidation step during synthesis?

- Methodological Answer : Low yields may stem from poor nucleophilicity of the amine or competing side reactions. Strategies include:

- Using activating agents (e.g., HATU, PyBOP) to enhance coupling efficiency.

- Employing anhydrous solvents (DMF, THF) and degassing to exclude moisture.

- Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) or LC-MS to identify intermediates.

- Scaling reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the boronic acid group and target proteins (e.g., proteases). Use DFT-optimized geometries (B3LYP/6-311+G(d,p)) for accurate ligand conformations.

- MD Simulations : GROMACS or AMBER evaluates binding stability over time (e.g., 100 ns trajectories).

- In Vitro Validation : Follow with enzyme inhibition assays (IC₅₀ measurements) to correlate computational predictions with experimental data .

Q. How to analyze contradictory results in catalytic applications (e.g., variable yields in Suzuki reactions)?

- Methodological Answer : Contradictions often arise from substrate-specific steric effects or varying catalyst systems. Systematic approaches include:

- Design of Experiments (DOE) : Vary parameters like ligand (e.g., Pd(PPh₃)₄ vs. XPhos), solvent (DME vs. toluene), and temperature.

- Kinetic Profiling : Use in situ NMR or GC-MS to track intermediate formation.

- Literature Benchmarking : Compare with structurally similar compounds (e.g., 2-chloro-4-(4-fluorobenzylcarbamoyl)benzeneboronic acid in ) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.